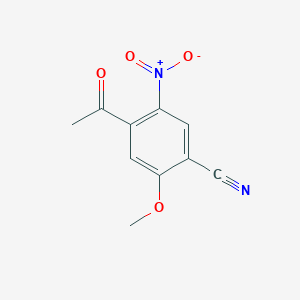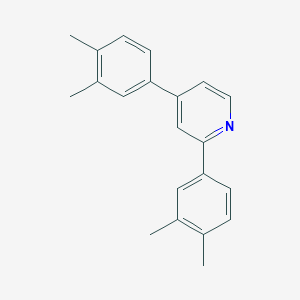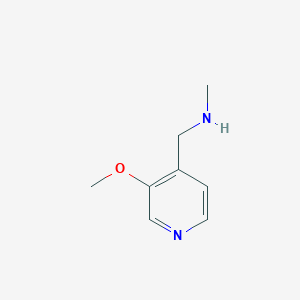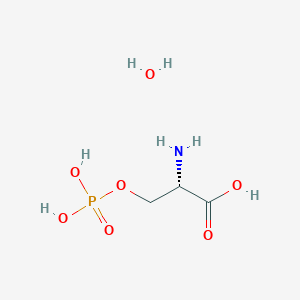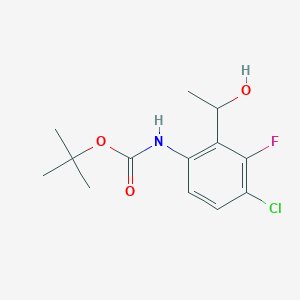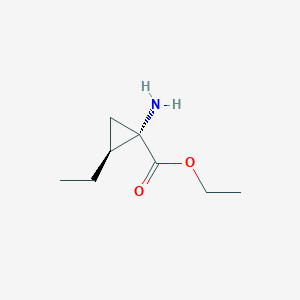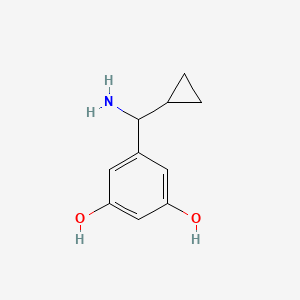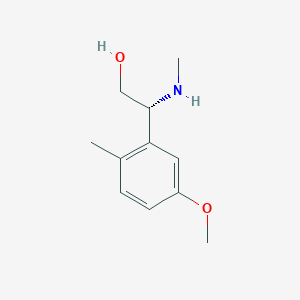
(R)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to an ethanol backbone. Its chirality and functional groups make it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with methylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol: The enantiomer of the compound, with similar but distinct properties.
2-(5-Methoxy-2-methylphenyl)ethanol: Lacks the methylamino group, resulting in different reactivity and applications.
2-(5-Methoxyphenyl)-2-(methylamino)ethanol: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is unique due to its specific combination of functional groups and chirality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2R)-2-(5-methoxy-2-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8-4-5-9(14-3)6-10(8)11(7-13)12-2/h4-6,11-13H,7H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
RHVFLXGAWRCPBU-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OC)[C@H](CO)NC |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)C(CO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


